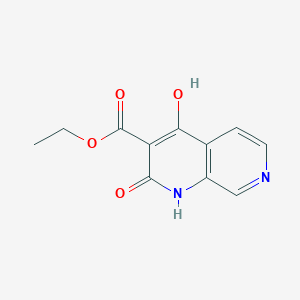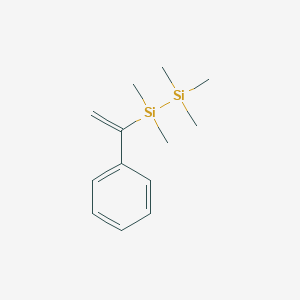
4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one is a pyrimidine derivative with potential applications in various scientific fields. Pyrimidine derivatives are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry and other research areas.
Méthodes De Préparation
The synthesis of 4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-5-(hydroxymethyl)pyrimidin-2(1H)-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Applications De Recherche Scientifique
4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to antitumor effects.
Comparaison Avec Des Composés Similaires
4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one can be compared with other pyrimidine derivatives, such as:
4-amino-5-(hydroxymethyl)pyrimidin-2(1H)-one: This compound lacks the benzyloxy group, which may affect its biological activity and chemical reactivity.
4-amino-5-(methoxymethyl)pyrimidin-2(1H)-one: The presence of a methoxy group instead of a benzyloxy group can lead to differences in solubility and reactivity.
4-amino-5-(ethoxymethyl)pyrimidin-2(1H)-one:
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
6-amino-5-(phenylmethoxymethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H13N3O2/c13-11-10(6-14-12(16)15-11)8-17-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,13,14,15,16) |
Clé InChI |
CKUGETLNRNTMIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC2=C(NC(=O)N=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)
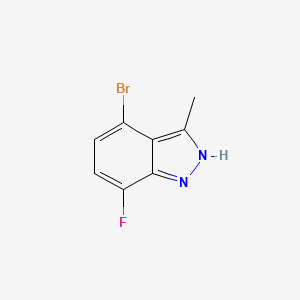
![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)
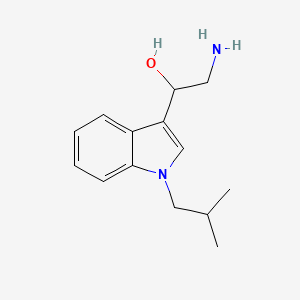
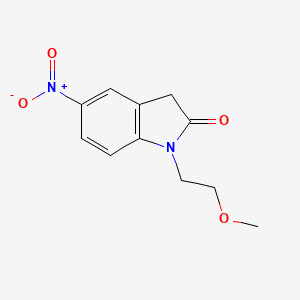
![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)
